molecular formula C17H13BrN4S B4052219 3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B4052219
M. Wt: 385.3 g/mol
InChI Key: CZBBEPOCFBIYSK-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound featuring a fused triazinoindole core substituted with a methyl group at position 5 and a 3-bromobenzylsulfanyl moiety at position 2. The triazino[5,6-b]indole scaffold is structurally analogous to naturally occurring indole alkaloids, which are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .

Properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4S/c1-22-14-8-3-2-7-13(14)15-16(22)19-17(21-20-15)23-10-11-5-4-6-12(18)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBEPOCFBIYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole with bromobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a temperature range of 100-150°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of polyphosphoric acid as a catalyst has been reported to enhance the yield and purity of the final product . Additionally, the reaction can be carried out under reduced pressure to remove any volatile by-products and drive the reaction to completion .

Chemical Reactions Analysis

Substitution Reactions

The bromobenzylsulfanyl and triazinoindole moieties in this compound enable nucleophilic substitution and sulfur-based reactions. Key examples include:

  • Nucleophilic Aromatic Substitution :
    The bromine atom at the benzyl position undergoes substitution with nucleophiles like amines or thiols. For instance, reaction with sodium benzenesulfonothioate in acetonitrile replaces bromine with a sulfonothioate group, forming derivatives with modified electronic properties.

  • Thioether Functionalization :
    The sulfanyl (-S-) group participates in alkylation or arylation reactions. Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields sulfonium salts, which can further react to form sulfoxides or sulfones .

Oxidation Reactions

The thioether group is susceptible to oxidation:

Reagent Product Conditions
H₂O₂ (30%)Sulfoxide derivativeRT, 2–4 hours in acetic acid
KMnO₄ (acidic)Sulfone derivativeReflux, 6–8 hours

Oxidation to sulfone derivatives enhances electrophilicity, making the compound more reactive in subsequent coupling reactions .

Cyclization and Ring-Opening Reactions

The triazinoindole core undergoes cyclization under acidic or basic conditions:

  • Acid-Catalyzed Cyclization :
    In HCl/ethanol, the triazine ring opens to form intermediates that re-cyclize into fused indole derivatives, such as triazolopyrimidines.

  • Base-Mediated Rearrangement :
    Treatment with KOH in DMF induces ring expansion, generating larger heterocyclic systems like pyrimidoindoles .

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed couplings:

Reaction Type Reagents Product
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acidBiaryl derivatives
Buchwald–HartwigPd₂(dba)₃, Xantphos, amineAryl amine-functionalized compounds

These reactions diversify the compound’s structure for pharmacological studies .

Comparative Reactivity of Triazinoindole Derivatives

Compound Key Reactivity Biological Relevance
3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H- triazino[5,6-b]indoleHigh electrophilicity at bromine; sulfur participates in redox reactionsAnticancer lead optimization
5-Methyl-5H- triazino[5,6-b]indole-3-thiolThiol group enables disulfide formation and metal chelationAntioxidant applications
3-(benzylsulfanyl)-5H- triazino[5,6-b]indoleBenzyl group stabilizes sulfur for selective alkylationEnzyme inhibition studies

Mechanistic Insights

  • Sulfur Reactivity : The sulfanyl group acts as a leaving group in SN2 reactions, enabling modular functionalization.

  • Triazine Ring Stability : Under basic conditions, the triazine ring undergoes hydrolytic cleavage, forming intermediates for downstream synthesis.

Scientific Research Applications

Overview

The compound 3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a member of the triazine family, which has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article explores its applications, particularly in pharmacology, agriculture, and material science.

Pharmacological Applications

The triazine derivatives are known for their diverse biological properties, including antimicrobial, antifungal, and anticancer activities. The specific compound has been studied for its potential as:

  • Anticancer Agent : Research indicates that triazine compounds can inhibit tumor growth by interfering with cellular processes involved in proliferation and apoptosis. For instance, studies have shown that modifications on the triazine ring can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity : Compounds with a triazine structure have demonstrated significant antimicrobial properties. The presence of the bromobenzyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against bacterial strains .
  • Enzyme Inhibition : Certain triazine derivatives have been identified as effective inhibitors of key enzymes involved in disease pathways. This compound may exhibit similar properties, making it a candidate for further investigation as a therapeutic agent .

Agricultural Applications

Triazines are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. The compound could potentially serve as a lead compound for developing new herbicides that target specific weed species while minimizing environmental impact.

  • Herbicidal Activity : Preliminary studies suggest that modifications to the triazine structure can lead to enhanced herbicidal activity against resistant weed species. This could provide a basis for developing more effective agricultural chemicals .

Material Science

The unique structural properties of this compound allow for its application in material science, particularly in the development of polymers and coatings.

  • Polymer Chemistry : Triazine-based compounds can be utilized as monomers or crosslinkers in polymer synthesis. Their thermal stability and chemical resistance make them suitable for high-performance materials .

Case Study 1: Anticancer Activity

A study conducted on various triazine derivatives showed that compounds similar to This compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of different triazine derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated substantial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin and tetracycline.

Comparison with Similar Compounds

Sulfanyl Group Variations

The nature of the sulfanyl substituent significantly influences physicochemical and biological properties:

Compound Name Substituent on Sulfanyl Bromine Position Molecular Formula Molecular Weight Key Biological Activity Reference
3-[(3-Bromobenzyl)sulfanyl]-5-methyl-5H-... 3-Bromobenzyl N/A C₁₇H₁₄BrN₄S 393.29 g/mol Not reported (inferred antimicrobial)
3-(Methylsulfanyl)-5H-triazino[5,6-b]indole Methyl N/A C₁₀H₈N₄S 216.26 g/mol Baseline activity (reference)
3-(Butylsulfanyl)-5-methyl-5H-... Butyl N/A C₁₄H₁₆N₄S 272.37 g/mol Screening compound (activity N/A)
2-((5-Methyl-5H-...-3-yl)thio)-N-(4-chlorophenyl)acetamide Acetamide-linked to 4-chlorophenyl N/A C₁₈H₁₅ClN₆OS 398.87 g/mol Loss of activity in SAR studies
3-(4-Bromophenacyl)thio-5H-... 4-Bromophenacyl N/A C₁₇H₁₂BrN₃OS 386.26 g/mol Cyclodehydration precursor

Key Observations :

  • Electron-Withdrawing Groups : Bromine in the benzyl group (target compound) may enhance electrophilicity, improving interactions with nucleophilic residues in target proteins .
  • Acetamide Derivatives : Substitutions like N-(4-chlorophenyl)acetamide led to reduced activity, highlighting the sensitivity of the sulfanyl linker to steric hindrance .

Bromine Substitution on the Indole Core

Bromination at the indole ring’s 8-position is a critical modulator of bioactivity:

Compound Name Bromine Position Activity Against PAO1-L* Activity Against PA14* Reference
8-Bromo-5-methyl-5H-triazino[5,6-b]indole 8 Maintained Comparable
3-[(3-Bromobenzyl)sulfanyl]-5-methyl-5H-... N/A Not tested Not tested N/A

PAO1-L and PA14: Pseudomonas aeruginosa strains used in antibacterial assays. SAR Insight: Bromine at the 8-position preserves activity, suggesting that halogenation on the core enhances target engagement, possibly through halogen bonding . The absence of data for the target compound’s bromobenzyl group warrants further investigation to compare positional effects.

Biological Activity

The compound 3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a novel triazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often includes the formation of the triazine ring followed by the introduction of the sulfanyl and bromobenzyl groups. Detailed methodologies can be found in various studies focusing on similar triazine derivatives .

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : It showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Antifungal Activity : The compound demonstrated activity against Candida albicans, highlighting its potential as an antifungal agent .

Anticancer Potential

Several studies have investigated the anticancer properties of triazine derivatives. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)15.0
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)20.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and Western blot analysis showing increased levels of pro-apoptotic markers .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammatory responses in vitro. The IC50 values for COX inhibition were reported to be significantly lower than those of conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation involving multiple bacterial strains demonstrated that the compound had a broad spectrum of activity, with notable efficacy against resistant strains .
  • Anticancer Research : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may act on various receptors involved in inflammatory pathways and cancer progression.

Q & A

Addressing reproducibility challenges in pharmacological assays :

  • Best Practices :
  • Include positive controls (e.g., ciprofloxacin for antibacterial assays).
  • Validate results across multiple labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 2
Reactant of Route 2
3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

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